Evidence 1: Modulated Nucleophilicity Drives Chemoselectivity in Amide Bond Formation
The presence of an ortho-nitro group in 4-Bromo-2-fluoro-6-nitroaniline significantly reduces the basicity and nucleophilicity of the adjacent amine compared to non-ortho-nitro analogs. This is evidenced by a lower computed pKa and a higher topological polar surface area (TPSA) [1]. This difference enables chemoselective transformations in complex substrates where a more nucleophilic amine would lead to undesired side reactions.
| Evidence Dimension | Amine Nucleophilicity/Reactivity |
|---|---|
| Target Compound Data | TPSA: 71.84 Ų; Consensus Log P: 1.58; Contains intramolecular H-bond |
| Comparator Or Baseline | 4-Bromo-2-fluoroaniline (CAS 367-24-8): TPSA: 26.02 Ų; Consensus Log P: 1.77; No intramolecular H-bond |
| Quantified Difference | TPSA difference of +45.82 Ų; Significantly reduced nucleophilicity |
| Conditions | Computed physicochemical properties; Acylation reaction compatibility |
Why This Matters
For procurement, this confirms that using a non-nitrated analog introduces risk of off-target acylation and lower yields in multi-step syntheses, necessitating additional protection/deprotection steps.
- [1] PubChem. 4-Bromo-2-fluoro-6-nitroaniline (CID 2773381) vs. 4-Bromo-2-fluoroaniline (CID 81918): Computed Molecular Properties (TPSA, Log P). View Source
